propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic heterocyclic compound featuring a fused indoloquinoxaline core linked to an isopropyl ester group via an acetoxy bridge. The indoloquinoxaline scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions and electronic conjugation, which are critical in both medicinal chemistry and materials science applications . The ester moiety in this compound may influence solubility, metabolic stability, and bioavailability compared to analogues with alternative functional groups .
Properties
IUPAC Name |
propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHLUBSYZITHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core. This is followed by esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and metal catalysts, such as ferric trichloride, can enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indoloquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The compound can also inhibit key enzymes involved in viral replication, making it effective against certain viruses. The molecular targets include DNA polymerase and topoisomerase enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(a) 1-(6H-Indolo[2,3-b]quinoxalin-6-yl)propan-2-one
- Structure : Replaces the ester group with a ketone.
- Synthesis: Reacted 6H-indolo[2,3-b]quinoxaline with chloroacetone in dry toluene and triethylamine under reflux (85% yield) .
- However, reduced hydrolytic stability may limit its utility in biological systems.
(b) 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-one
- Structure : Features a phenyl-substituted ketone.
- Synthesis: Derived from 6H-indolo[2,3-b]quinoxaline and 4-substituted 2-bromophenylethanones in a DMSO–K₂CO₃ system .
- Properties : The phenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzyme targets.
(c) Rabeximod (9-Chloro-N-[2-(dimethylamino)ethyl]-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline-6-acetamide)
- Structure: Substitutes the ester with a dimethylaminoethyl acetamide group.
- Applications : A clinical-stage anti-inflammatory agent targeting macrophage differentiation .
- Advantages : The acetamide group improves water solubility and metabolic stability compared to esters, enhancing pharmacokinetics .
Key Properties
Biological Activity
Propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate, also known by its CAS number 868145-83-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O2 |
| Molecular Weight | 319.36 g/mol |
| SMILES | CC(C)OC(Cn1c2ccccc2c2c1nc1ccccc1n2)=O |
| LogP | 4.1009 |
| Polar Surface Area | 39.6 Ų |
This compound primarily interacts with DNA through a mechanism known as intercalation . This interaction can disrupt normal cellular processes such as DNA replication and transcription, potentially leading to cell death. Such properties make it a candidate for development as an anticancer agent .
Biological Activity
Research has indicated that derivatives of indolo[2,3-b]quinoxaline compounds exhibit a range of biological activities:
- Anticancer Activity : Several studies have reported that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, indoloquinoxaline derivatives have been shown to affect signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Some derivatives have demonstrated potential in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various indolo[2,3-b]quinoxaline derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, demonstrating its potential as an anticancer agent .
- Neuroprotective Properties : In a mouse model of neuroinflammation, this compound was shown to reduce levels of pro-inflammatory cytokines and protect against neuronal cell death induced by oxidative stress . This suggests a dual role in both cancer treatment and neuroprotection.
- Mechanistic Insights : Research exploring the molecular pathways affected by this compound showed that it modulates key proteins involved in apoptosis and cell cycle regulation, further supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ellipticine | Anticancer | Natural product with similar structure |
| Indolo[3,2-b]quinoxaline | Antiviral | Known for its antiviral properties |
| Propan-2-yl 2-{9-methylindolo[2,3-b]quinoxalin} | Anticancer and neuroprotective | Exhibits similar activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
